Cyclohexyl(cyclopropyl)methanone

Übersicht

Beschreibung

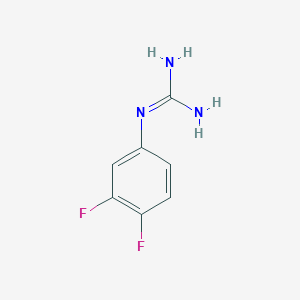

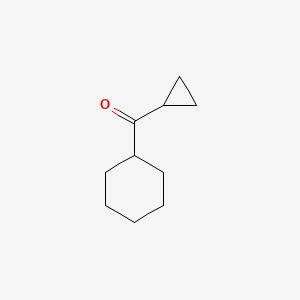

Cyclohexyl(cyclopropyl)methanone is a chemical compound with the molecular formula C10H16O . It is a cyclohexane ring functionalized with a ketone, specifically a methanone group .

Synthesis Analysis

Cyclopropanation strategies in recent total syntheses have been highlighted, which present significant challenges for any synthetic chemist . The introduction of the cyclopropane motif in a collection of recent total syntheses has been discussed . Cyclopropane rings can be formed efficiently at -78 °C .Molecular Structure Analysis

The molecular weight of Cyclohexyl(cyclopropyl)methanone is 152.23 g/mol . The InChI code for this compound isInChI=1S/C10H16O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h8-9H,1-7H2 . The compound’s structure contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 six-membered ring, and 1 ketone . Chemical Reactions Analysis

Cyclopropanes are important substructures in natural products and pharmaceuticals. The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions .Physical And Chemical Properties Analysis

Cyclohexyl(cyclopropyl)methanone has a molecular weight of 152.23 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 152 . The compound has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Combinatorial Chemistry and Scaffold Synthesis

Cyclohexyl(cyclopropyl)methanone has been utilized in combinatorial chemistry. A study demonstrated an efficient one-pot synthesis of resin-bound cyclopropyl phenyl methanones, using cyclohexyl(cyclopropyl)methanone as a scaffold for the generation of diverse alicyclic compounds (Grover et al., 2004).

Antitubercular and Antimycobacterial Agents

Cyclohexyl(cyclopropyl)methanone derivatives have shown promise as antitubercular and antimycobacterial agents. A particular study reported the efficient synthesis of aryloxyphenyl cyclopropyl methanones, which displayed significant anti-tubercular activities against M. tuberculosis H37Rv in vitro (Dwivedi et al., 2005).

Biocatalysis

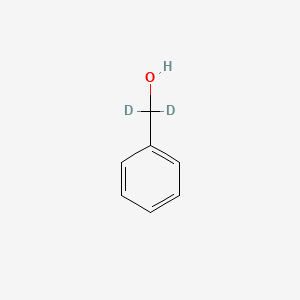

In biocatalysis, cyclohexyl(cyclopropyl)methanone has been used as a substrate. Lactobacillus paracasei BD101, for instance, effectively reduced cyclohexyl(cyclopropyl)methanone to its corresponding alcohol, showcasing the potential of this compound in biocatalytic applications (Şahin, Serencam, & Dertli, 2019).

Synthesis of Pharmaceutical Compounds

Cyclohexyl(cyclopropyl)methanone has been utilized in the synthesis of pharmaceutical compounds. An example is the synthesis of Ciproxifan, a histamine H3-receptor antagonist, where cyclohexyl(cyclopropyl)methanone played a key role in the reaction process (Stark, 2000).

Chemical Synthesis Processes

The compound has been used in various chemical synthesis processes. For example, a study demonstrated a new process for synthesizing 1-Hydroxycyclohexyl phenyl methanone from cyclohexane carboxylic acid, highlighting the versatility of cyclohexyl(cyclopropyl)methanone derivatives in synthetic chemistry (Lai Hu-qin, 2009).

Safety And Hazards

While specific safety and hazards information for Cyclohexyl(cyclopropyl)methanone was not found, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye protection, and face protection .

Zukünftige Richtungen

Cyclopropanes are increasingly used in medicinal chemistry in the search for relevant biological properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity . This suggests that Cyclohexyl(cyclopropyl)methanone and similar compounds may have potential applications in future research and development.

Eigenschaften

IUPAC Name |

cyclohexyl(cyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRHGOMCJOCIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482074 | |

| Record name | cyclohexyl(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(cyclopropyl)methanone | |

CAS RN |

58688-35-0 | |

| Record name | cyclohexyl(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)